N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1019096-23-1
VCID: VC8431880
InChI: InChI=1S/C22H18F2N4O3S/c1-12-8-20(26-21(29)14-4-6-15(23)16(24)9-14)28(27-12)22-25-17(11-32-22)13-5-7-18(30-2)19(10-13)31-3/h4-11H,1-3H3,(H,26,29)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C22H18F2N4O3S
Molecular Weight: 456.5 g/mol

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

CAS No.: 1019096-23-1

Cat. No.: VC8431880

Molecular Formula: C22H18F2N4O3S

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide - 1019096-23-1

Specification

CAS No. 1019096-23-1
Molecular Formula C22H18F2N4O3S
Molecular Weight 456.5 g/mol
IUPAC Name N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide
Standard InChI InChI=1S/C22H18F2N4O3S/c1-12-8-20(26-21(29)14-4-6-15(23)16(24)9-14)28(27-12)22-25-17(11-32-22)13-5-7-18(30-2)19(10-13)31-3/h4-11H,1-3H3,(H,26,29)
Standard InChI Key ZMHDQXASSOJSHZ-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity

Chemical Name:
N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

Structural Features:
The compound integrates:

  • A thiazole ring substituted with a 3,4-dimethoxyphenyl group.

  • A pyrazole ring with a methyl substituent.

  • A benzamide moiety containing two fluorine atoms at meta and para positions.

These features suggest a molecule with potential bioactivity due to the presence of heterocyclic systems and electron-withdrawing fluorine atoms.

Synthesis and Characterization

While no direct synthetic route for this compound was identified in the search results, related compounds indicate common methodologies for assembling similar structures:

  • Formation of Thiazole Rings:
    Thiazoles are typically synthesized via Hantzsch thiazole synthesis or by cyclization reactions involving thioureas and α-haloketones.

  • Pyrazole Functionalization:
    Pyrazoles are often prepared through condensation reactions between hydrazines and 1,3-diketones or β-ketoesters.

  • Amide Coupling:
    The benzamide moiety can be introduced using amide bond formation techniques such as carbodiimide-mediated coupling (e.g., EDC or DCC) between an amine and a carboxylic acid derivative.

Characterization Techniques:
Standard analytical methods for compounds of this nature include:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • X-ray Crystallography: For detailed structural confirmation.

Biological Potential

The structural features of this compound suggest potential biological activity. Similar molecules have been studied for various pharmacological properties:

Anticancer Activity

Compounds containing thiazole and pyrazole moieties have shown anticancer properties by inhibiting enzymes or pathways such as tyrosine kinases or microtubule assembly .

Antimicrobial Effects

The presence of fluorinated benzamides often enhances lipophilicity, aiding in membrane penetration and improving antimicrobial efficacy against bacterial and fungal pathogens .

Comparative Data Table

PropertyN-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamideRelated Compounds
Molecular WeightNot availableTypically ranges from 350–500 g/mol for similar structures
SolubilityLikely moderate in polar organic solventsSoluble in DMSO, DMF; sparingly soluble in water
Biological TargetUnknown; likely enzyme inhibitionCOX enzymes, kinases, microbial membranes
Potential ApplicationsPharmaceutical researchAnticancer agents, anti-inflammatory drugs, antimicrobial therapies
Analytical TechniquesNMR, MS, IRSame

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